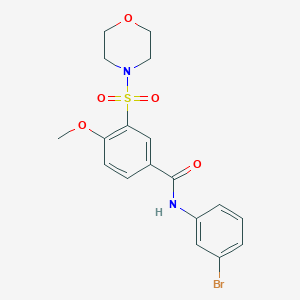
N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide, also known as BMS-582949, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as tyrosine kinase inhibitors, which are designed to target specific enzymes involved in the growth and spread of cancer cells. In
Mechanism of Action
N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide works by inhibiting the activity of specific tyrosine kinases, which are enzymes that play a key role in the growth and spread of cancer cells. By blocking the activity of these enzymes, N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide can help to slow down or stop the growth of cancer cells. N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide also has anti-inflammatory properties, which may help to reduce the symptoms of inflammatory diseases.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and spread of cancer cells in vitro and in vivo. N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide has also been shown to reduce the symptoms of inflammatory diseases in animal models. In addition, N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide has been shown to have a good safety profile in preclinical studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide in lab experiments is its specificity for certain tyrosine kinases, which allows researchers to target specific pathways involved in cancer growth and spread. N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide also has a good safety profile, which makes it a valuable tool for preclinical studies. However, one limitation of using N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide is its cost, which may limit its use in certain research settings.
Future Directions
There are several future directions for research on N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide. One area of interest is the potential use of N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is the development of more potent and selective tyrosine kinase inhibitors based on the structure of N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide. Finally, there is a need for further research on the safety and efficacy of N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide in clinical trials, which will be necessary for its eventual approval as a cancer therapy.
Synthesis Methods
The synthesis of N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide involves several steps, including the reaction of 3-bromoaniline with 4-methoxybenzoyl chloride to form 3-bromo-4-methoxybenzamide. This intermediate is then reacted with morpholine and sulfonyl chloride to yield N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide. The synthesis method has been optimized to produce high yields of pure N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide, making it a valuable tool for scientific research.
Scientific Research Applications
N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several tyrosine kinases, including c-Met, VEGFR-2, and Tie-2, which are involved in the growth and spread of cancer cells. N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis.
properties
Product Name |
N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide |
|---|---|
Molecular Formula |
C18H19BrN2O5S |
Molecular Weight |
455.3 g/mol |
IUPAC Name |
N-(3-bromophenyl)-4-methoxy-3-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C18H19BrN2O5S/c1-25-16-6-5-13(18(22)20-15-4-2-3-14(19)12-15)11-17(16)27(23,24)21-7-9-26-10-8-21/h2-6,11-12H,7-10H2,1H3,(H,20,22) |
InChI Key |
YJRNLBCZNSJLQB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)Br)S(=O)(=O)N3CCOCC3 |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)Br)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol](/img/structure/B259367.png)
![N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine](/img/structure/B259368.png)
![N-[2-(benzyloxy)-3-ethoxybenzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B259369.png)
![N-[3-(dimethylamino)propyl]-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B259371.png)



![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine](/img/structure/B259375.png)
![2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B259379.png)

![N-[(3-methylthiophen-2-yl)methyl]-1-propyl-1H-tetrazol-5-amine](/img/structure/B259382.png)


